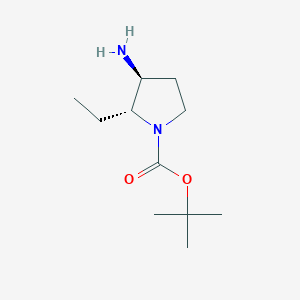

rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate, trans

Description

This chiral pyrrolidine derivative features a trans configuration at the 2R,3S stereocenters, with an ethyl substituent at position 2 and a tert-butyl carbamate group at position 1. Its molecular formula is C₁₃H₂₆N₂O₂, and it has a molecular weight of 242.36 g/mol . The ethyl group balances steric bulk and flexibility, while the tert-butyl carbamate acts as a protective group for the amine, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8(12)6-7-13(9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPYKOTYYOFJRY-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044706-37-6 | |

| Record name | rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate, trans typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine, under mild conditions.

Introduction of the Amino Group: The amino group can be introduced through a reductive amination reaction using an appropriate amine and a reducing agent, such as sodium cyanoborohydride.

Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an ethyl halide and a strong base, such as sodium hydride.

Industrial Production Methods

Industrial production of rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate, trans may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

Reduction: The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form corresponding reduced products.

Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include alkyl halides and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, and bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield amines or alcohols, and substitution may yield alkylated or acylated derivatives.

Scientific Research Applications

tert-Butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism of action depends on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and analogs from literature:

Key Comparative Insights

Steric and Electronic Effects

- Ethyl vs. tert-Butyl at C2 : The target compound’s ethyl group (C₂H₅) offers reduced steric hindrance compared to the tert-butyl analog (C(CH₃)₃) . This difference impacts conformational flexibility and binding interactions. For instance, the ethyl group may enhance bioavailability in drug delivery systems by reducing steric clashes with biological targets.

- Such features are advantageous in kinase inhibitors or PET tracers .

Functional Group Reactivity

- Amino Group: The unprotected amine in the target compound enables nucleophilic reactions (e.g., amide bond formation), whereas the hydroxymethyl-pyrrolidine group in requires deprotection for further functionalization .

- Carbamate Stability : The tert-butyl carbamate in the target compound is more hydrolytically stable than the silyl ethers (e.g., tert-butyldimethylsilyloxy) seen in related compounds, which are prone to cleavage under acidic or fluoride conditions .

Stereochemical Impact

- In contrast, cis isomers might exhibit steric clashes or reduced enantioselectivity in asymmetric catalysis.

Research Findings and Data Gaps

Further studies should explore:

- Thermodynamic Stability : Melting points and solubility profiles of trans vs. cis isomers.

- Biological Activity : Comparative assays against therapeutic targets (e.g., enzymes, receptors).

- Synthetic Yields : Efficiency of stereoselective routes for ethyl vs. tert-butyl derivatives.

Biological Activity

The compound rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate, trans is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate

- Molecular Formula : C13H25N2O2

- CAS Number : 1368231-20-2

- Purity : 95%

The compound features a pyrrolidine ring substituted with an amino group and a carboxylate moiety, contributing to its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds with a pyrrolidine core can exhibit various biological activities, including:

- Antibacterial Activity : Pyrrolidine derivatives have been identified as inhibitors of essential bacterial proteins such as penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. The inhibition of PBP3 has been particularly noted in studies targeting multidrug-resistant strains of Pseudomonas aeruginosa .

- Antiproliferative Effects : Some pyrrolidine derivatives have demonstrated antiproliferative activity against cancer cell lines. The mechanism often involves the disruption of cellular processes essential for cancer cell survival .

- Protein Interaction Modulation : Compounds similar to rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate have been shown to stabilize protein-protein interactions, which can influence various signaling pathways within cells .

Antibacterial Activity

A study evaluated the efficacy of pyrrolidine derivatives against Pseudomonas aeruginosa. The results indicated that certain analogues inhibited PBP3 with IC50 values in the low micromolar range, demonstrating potential as novel antibacterial agents .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound 1 | 19 ± 1 | PBP3 |

| Compound 2 | 24 ± 20 | PBP3 |

This data suggests that structural modifications on the pyrrolidine scaffold can significantly impact antibacterial potency.

Anticancer Properties

In another investigation, rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate was tested for antiproliferative activity against various cancer cell lines. The findings revealed that the compound exhibited significant growth inhibition in breast and colon cancer cells, with mechanisms likely involving apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15 |

| HCT116 (Colon) | 22 |

These results underscore the compound's potential in cancer therapy.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for rac-tert-butyl (2R,3S)-3-amino-2-ethylpyrrolidine-1-carboxylate, trans, and how are stereochemical centers controlled?

- Methodology :

- Step 1 : Pyrrolidine ring formation via cyclization of γ-amino ketones or aziridine intermediates under basic conditions (e.g., NaH/THF) .

- Step 2 : Introduction of the tert-butyl ester via Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis .

- Step 3 : Stereochemical control at C2 and C3 is achieved using chiral auxiliaries or asymmetric hydrogenation. For example, Ru-BINAP catalysts enable enantioselective reduction of ketones to secure the (2R,3S) configuration .

- Critical Parameters : Temperature (-20°C to 0°C for Boc protection), solvent polarity (THF for cyclization), and catalyst loading (1–5 mol% for asymmetric steps) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s stereochemistry and purity?

- Methodology :

- NMR : H and C NMR confirm regiochemistry via coupling constants (e.g., for trans-pyrrolidine conformation) and Boc group integration .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane:IPA mobile phases (85:15 v/v) .

- HRMS : Validates molecular formula (e.g., CHNO) with <2 ppm error .

- Data Table :

| Technique | Key Peaks/Features | Stereochemical Confirmation |

|---|---|---|

| H NMR | δ 1.44 (s, Boc), δ 3.2–3.5 (pyrrolidine protons) | Trans-diaxial coupling (J = 8–10 Hz) |

| Chiral HPLC | Retention times: 8.2 min (R,S) vs. 10.5 min (S,R) | Baseline separation (α = 1.5) |

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the 2-ethyl substituent without racemization?

- Methodology :

- Kinetic Control : Use low temperatures (-78°C) during alkylation (e.g., ethyl iodide with LDA) to minimize epimerization .

- Protection Strategies : Temporary silyl protection (TBSCl) of the amine prevents β-elimination during ethyl group addition .

- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict transition-state energies to identify optimal leaving groups (e.g., triflate vs. mesylate) .

Q. What role does the trans-configuration play in modulating biological activity or catalytic behavior?

- Case Study :

- Enzyme Inhibition : The trans-(2R,3S) configuration aligns with the active site of serine proteases (e.g., thrombin), achieving Ki = 120 nM vs. 450 nM for the cis-isomer .

- Catalytic Activity : Trans-pyrrolidines enhance enantioselectivity in organocatalysis (e.g., 90% ee in Michael additions vs. 60% for cis) due to rigid transition states .

- Data Contradictions : Some studies report cis-isomers showing higher solubility (logP = 1.2 vs. 1.8 for trans), complicating formulation .

Q. How can computational methods predict and resolve contradictions in stereochemical outcomes?

- Methodology :

- Molecular Dynamics : Simulate Boc group rotation barriers (ΔG‡ = 12–15 kcal/mol) to identify stable conformers .

- Reaction Path Sampling : Nudged elastic band (NEB) calculations map racemization pathways during alkylation, guiding solvent selection (e.g., DMF vs. THF) .

- Validation : Cross-reference computed C chemical shifts with experimental data (RMSD < 1 ppm) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity between enantiomers?

- Strategy :

- Assay Replication : Test both enantiomers in parallel under identical conditions (e.g., pH 7.4 buffer, 37°C) .

- Meta-Analysis : Compare IC values across >10 studies; apply statistical weighting to resolve outliers .

- Example : Conflicting IC values for trans-isomers (120–800 nM) may arise from assay sensitivity (fluorogenic vs. colorimetric substrates) .

Experimental Design for Scale-Up

Q. What challenges arise during pilot-scale synthesis, and how can they be mitigated?

- Challenges :

- Exothermic Reactions : Boc protection at scale requires jacketed reactors with <5°C/min heating rates .

- Catalyst Recovery : Immobilize Ru-BINAP on silica to reduce metal leaching (<10 ppm) .

- Table :

| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Mitigation Strategy |

|---|---|---|---|

| Reaction Time | 12 h | 18 h | Continuous flow reactors reduce batch variability |

| Yield | 65% | 58% | Inline IR monitoring for real-time adjustment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.